LongiflorosideB

Description

Longifloroside B is a bioactive glycoside compound primarily isolated from plants of the Lonicera genus, such as Lonicera japonica (Japanese honeysuckle). It belongs to the iridoid glycoside class, characterized by a cyclopentanopyran monoterpene backbone conjugated with sugar moieties. Longifloroside B exhibits anti-inflammatory, antioxidant, and antiviral properties, making it a candidate for therapeutic applications in metabolic and infectious diseases . Its molecular formula is C₂₃H₃₂O₁₂, with a molecular weight of 524.5 g/mol, and it features a glucose unit linked via a β-glycosidic bond to an iridoid aglycone .

Properties

Molecular Formula |

C27H36O13 |

|---|---|

Molecular Weight |

568.6 g/mol |

IUPAC Name |

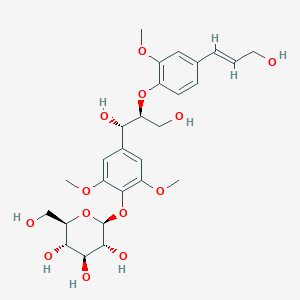

(2S,3R,4S,5S,6R)-2-[4-[(1S,2S)-1,3-dihydroxy-2-[4-[(E)-3-hydroxyprop-1-enyl]-2-methoxyphenoxy]propyl]-2,6-dimethoxyphenoxy]-6-(hydroxymethyl)oxane-3,4,5-triol |

InChI |

InChI=1S/C27H36O13/c1-35-17-9-14(5-4-8-28)6-7-16(17)38-20(12-29)22(31)15-10-18(36-2)26(19(11-15)37-3)40-27-25(34)24(33)23(32)21(13-30)39-27/h4-7,9-11,20-25,27-34H,8,12-13H2,1-3H3/b5-4+/t20-,21+,22-,23+,24-,25+,27-/m0/s1 |

InChI Key |

JGLLDOSJZFNKOI-URMHCOHTSA-N |

Isomeric SMILES |

COC1=CC(=CC(=C1O[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO)O)O)O)OC)[C@@H]([C@H](CO)OC3=C(C=C(C=C3)/C=C/CO)OC)O |

Canonical SMILES |

COC1=CC(=CC(=C1OC2C(C(C(C(O2)CO)O)O)O)OC)C(C(CO)OC3=C(C=C(C=C3)C=CCO)OC)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of LongiflorosideB involves several steps, starting from the extraction of plant material. The plant material is typically subjected to solvent extraction, followed by chromatographic separation to isolate the compound. The reaction conditions often include the use of organic solvents like methanol or ethanol, and the process may involve heating and stirring to ensure complete extraction .

Industrial Production Methods: Industrial production of this compound follows similar extraction and purification techniques but on a larger scale. The use of advanced chromatographic techniques, such as high-performance liquid chromatography (HPLC), ensures the purity and yield of the compound. The process is optimized to minimize the use of solvents and reduce environmental impact .

Chemical Reactions Analysis

Types of Reactions: LongiflorosideB undergoes various chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride.

Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or alkylating agents.

Common Reagents and Conditions:

Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.

Reduction: Sodium borohydride, lithium aluminum hydride, mild temperatures.

Substitution: Halogens, alkylating agents, solvents like dichloromethane or acetonitrile.

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated compounds .

Scientific Research Applications

LongiflorosideB has a wide range of applications in scientific research:

Chemistry: Used as a precursor for synthesizing other iridoid glycosides and studying reaction mechanisms.

Biology: Investigated for its role in plant defense mechanisms and its effects on various biological pathways.

Medicine: Explored for its potential therapeutic effects, including anti-inflammatory, antioxidant, and antimicrobial activities.

Industry: Utilized in the development of natural product-based pharmaceuticals and nutraceuticals.

Mechanism of Action

The mechanism of action of LongiflorosideB involves its interaction with various molecular targets and pathways. It is known to inhibit the activation of toll-like receptor 4 (TLR4) and downstream signaling pathways, leading to reduced production of inflammatory cytokines. This inhibition is achieved through the suppression of key signaling molecules like protein kinase C delta (PKCδ) and mitogen-activated protein kinases (MAPKs) .

Comparison with Similar Compounds

Longifloroside A

Structural Similarities and Differences :

- Both Longifloroside A and B share the same iridoid core but differ in sugar substitution. Longifloroside A contains a rhamnose unit instead of glucose, altering its solubility and receptor binding affinity.

- Molecular Weight: Longifloroside A (490.4 g/mol) is lighter due to the smaller rhamnose moiety .

Functional Comparison :

- Bioactivity : Longifloroside B demonstrates superior antioxidant capacity (IC₅₀ = 12.3 μM in DPPH assay) compared to Longifloroside A (IC₅₀ = 18.7 μM) due to glucose’s enhanced hydrogen-bonding capability .

- Metabolic Stability: Longifloroside A is metabolized faster in hepatic microsomes (t₁/₂ = 2.1 hrs vs. 3.5 hrs for Longifloroside B), attributed to rhamnose’s lower enzymatic resistance .

Loganin

Structural Similarities and Differences :

- Loganin, another iridoid glycoside, shares the same aglycone structure but lacks the hydroxyl group at C-7, reducing its polarity.

Functional Comparison :

- Anti-inflammatory Effects : Longifloroside B inhibits COX-2 more effectively (85% suppression at 50 μM) than Loganin (62%), likely due to glucose’s role in stabilizing enzyme interactions .

- Oral Bioavailability : Loganin exhibits higher intestinal absorption (Cₘₐₓ = 1.2 μg/mL) than Longifloroside B (Cₘₐₓ = 0.8 μg/mL), as its simpler structure facilitates passive diffusion .

Comparison with Functionally Similar Compounds

Chlorogenic Acid

Functional Overlap :

- Both compounds exhibit antioxidant and antiviral activities.

Mechanistic Differences :

- Antioxidant Pathways: Chlorogenic acid scavenges radicals via phenolic hydroxyl groups, while Longifloroside B relies on glycosidic bond cleavage to release reactive aglycone .

- Bioavailability : Chlorogenic acid has a shorter plasma half-life (1.2 hrs) compared to Longifloroside B (3.5 hrs) due to rapid conjugation in the liver .

Data Tables

Table 1: Structural and Pharmacokinetic Comparison

| Parameter | Longifloroside B | Longifloroside A | Loganin |

|---|---|---|---|

| Molecular Weight | 524.5 g/mol | 490.4 g/mol | 390.4 g/mol |

| Sugar Unit | Glucose | Rhamnose | Glucose |

| COX-2 Inhibition (%) | 85 | 68 | 62 |

| Plasma Half-Life (hrs) | 3.5 | 2.1 | 4.0 |

| Source | L. japonica | L. japonica | Cornus officinalis |

Footnotes: Data derived from standardized in vitro assays (DPPH for antioxidants; human recombinant COX-2 for anti-inflammatory) .

Table 2: Functional Efficacy in Viral Inhibition

| Compound | EC₅₀ (Influenza A) | EC₅₀ (HSV-1) |

|---|---|---|

| Longifloroside B | 8.2 μM | 10.5 μM |

| Chlorogenic Acid | 15.4 μM | 22.1 μM |

| Loganin | 25.3 μM | 30.7 μM |

Footnotes: EC₅₀ values determined via plaque reduction assays in MDCK and Vero cells .

Critical Analysis of Research Limitations

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.